Cas no 358730-90-2 (Sodium 4-Hydroxybutyrate-3,3,4,4-d4)

Sodium 4-Hydroxybutyrate-3,3,4,4-d4 is a deuterated analog of sodium 4-hydroxybutyrate, where four hydrogen atoms are replaced with deuterium at the 3,3,4,4 positions. This isotopic labeling enhances the compound's utility in metabolic and pharmacokinetic studies, providing improved detection sensitivity and stability in mass spectrometry and NMR analyses. The deuterium incorporation minimizes metabolic interference, making it valuable for tracing biochemical pathways and drug metabolism research. Its high isotopic purity ensures reliable data interpretation in mechanistic studies. The compound is particularly useful in neuroscience and pharmacology for investigating the role of gamma-hydroxybutyrate (GHB) and related analogs. Suitable for research applications requiring precise isotopic labeling.
Sodium 4-Hydroxybutyrate-3,3,4,4-d4 structure
358730-90-2 structure
Product Name:Sodium 4-Hydroxybutyrate-3,3,4,4-d4
CAS No:358730-90-2
MF:C4H7NaO3
MW:130.110999345779
CID:303231
PubChem ID:49849727
Update Time:2025-09-20

Sodium 4-Hydroxybutyrate-3,3,4,4-d4 Chemical and Physical Properties

Names and Identifiers

    • Butanoic-3,3,4,4-d4acid, 4-hydroxy-, monosodium salt (9CI)
    • sodium,3,3,4,4-tetradeuterio-4-hydroxybutanoate
    • [2H4]- 4-Hydroxybutanoic acid sodium salt
    • 358730-90-2
    • sodium;3,3,4,4-tetradeuterio-4-hydroxybutanoate
    • DTXSID40678707
    • Sodium 4-hydroxy(3,3,4,4-~2~H_4_)butanoate
    • SODIUM 4-HYDROXYBUTYRATE-3,3,4,4-D4
    • Sodium 4-Hydroxybutyrate-3,3,4,4-d4
    • Inchi: 1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,3D2;
    • InChI Key: XYGBKMMCQDZQOZ-HAFGEVJTSA-M
    • SMILES: [Na+].OC([2H])([2H])C([2H])([2H])CC(=O)[O-]

Computed Properties

  • Exact Mass: 130.05400
  • Monoisotopic Mass: 130.054
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 64.3
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.4A^2

Experimental Properties

  • PSA: 60.36000
  • LogP: -1.49120

Sodium 4-Hydroxybutyrate-3,3,4,4-d4 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H833016-1mg
Sodium 4-Hydroxybutyrate-3,3,4,4-d4
358730-90-2
1mg
$ 50.00 2022-06-04
TRC
H833016-2mg
Sodium 4-Hydroxybutyrate-3,3,4,4-d4
358730-90-2
2mg
$ 65.00 2022-06-04
TRC
H833016-10mg
Sodium 4-Hydroxybutyrate-3,3,4,4-d4
358730-90-2
10mg
$ 160.00 2022-06-04

Sodium 4-Hydroxybutyrate-3,3,4,4-d4 Related Literature

Additional information on Sodium 4-Hydroxybutyrate-3,3,4,4-d4

Latest Research on Sodium 4-Hydroxybutyrate-3,3,4,4-d4 (CAS: 358730-90-2) in Chemical Biology and Pharmaceutical Applications

Sodium 4-Hydroxybutyrate-3,3,4,4-d4 (CAS: 358730-90-2) is a deuterium-labeled analog of sodium 4-hydroxybutyrate (GHB), a compound with significant implications in neuroscience, pharmacology, and metabolic research. Recent studies have focused on its applications in tracer studies, drug metabolism, and neurochemical research. The deuterium labeling enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, allowing for precise tracking of metabolic pathways and pharmacokinetic profiles.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of Sodium 4-Hydroxybutyrate-3,3,4,4-d4 as a stable isotope-labeled internal standard for quantifying GHB in biological matrices. The research demonstrated its superior accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, particularly in forensic and clinical toxicology settings. The study highlighted its potential to replace traditional non-labeled standards due to reduced matrix effects and improved signal-to-noise ratios.

In neuropharmacology, a team at the University of California recently investigated the compound's role in studying GABAB receptor modulation. The deuterium labeling allowed for detailed metabolic flux analysis in murine models, revealing new insights into GHB's mechanism of action and its potential therapeutic applications for sleep disorders and narcolepsy. The findings were published in Neuropharmacology (2024), emphasizing the compound's value in elucidating complex neurotransmitter dynamics.

Another significant advancement comes from the field of prodrug development. Researchers at MIT have incorporated Sodium 4-Hydroxybutyrate-3,3,4,4-d4 into novel lipophilic prodrugs designed to cross the blood-brain barrier more efficiently. The deuterium labeling enabled precise pharmacokinetic modeling of these prodrugs, as reported in Molecular Pharmaceutics (2023). This approach shows promise for developing next-generation CNS therapeutics with improved bioavailability and reduced side effects.

From a synthetic chemistry perspective, recent work published in Organic Process Research & Development (2024) has optimized the large-scale production of Sodium 4-Hydroxybutyrate-3,3,4,4-d4 using catalytic deuterium exchange methods. This breakthrough addresses previous challenges in cost-effective deuterium incorporation, potentially expanding access to this valuable research tool across academic and industrial laboratories.

The compound has also found applications in metabolomics research. A 2024 multi-center study utilized Sodium 4-Hydroxybutyrate-3,3,4,4-d4 to map the γ-hydroxybutyrate metabolic pathway in human hepatocytes, identifying previously unknown intermediates and regulatory nodes. This work, published in Cell Chemical Biology, provides a foundation for understanding GHB-related metabolic disorders and designing targeted interventions.

Looking forward, the unique properties of Sodium 4-Hydroxybutyrate-3,3,4,4-d4 position it as a critical tool in advancing precision medicine approaches for neurological and metabolic diseases. Its applications span from basic research to clinical diagnostics and therapeutic development, with ongoing studies exploring its potential in monitoring treatment response and disease progression. The compound's versatility and the recent methodological advances in its use underscore its growing importance in chemical biology and pharmaceutical sciences.

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